N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(phenylthio)propanamide
Overview
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(phenylthio)propanamide, commonly known as FSPTP, is a chemical compound that has been extensively researched for its potential therapeutic applications. FSPTP is a sulfonamide-based drug that has been shown to have promising anti-cancer properties.
Scientific Research Applications
FSPTP has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FSPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
FSPTP's mechanism of action involves targeting the proteasome, a protein complex that plays a crucial role in regulating cell growth and survival. FSPTP inhibits the proteasome's activity, leading to the accumulation of damaged proteins and ultimately, cell death.
Biochemical and Physiological Effects
FSPTP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FSPTP has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. It has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using FSPTP in lab experiments is its specificity for the proteasome. This allows researchers to study the role of the proteasome in various cellular processes. However, one limitation of using FSPTP is its potential toxicity. FSPTP has been shown to have cytotoxic effects on normal cells, which may limit its potential therapeutic applications.
Future Directions
Future research on FSPTP could focus on its potential therapeutic applications for various types of cancer. Additionally, research could explore the potential of FSPTP as a neuroprotective agent and its potential use in treating neurodegenerative diseases. Further studies could also investigate the potential toxicity of FSPTP and ways to mitigate its cytotoxic effects on normal cells.
Conclusion
In conclusion, FSPTP is a sulfonamide-based drug that has been extensively studied for its potential anti-cancer properties. Its mechanism of action involves targeting the proteasome, leading to cell death in cancer cells. FSPTP has a variety of biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. While FSPTP has potential as a therapeutic agent, its potential toxicity on normal cells must be further investigated. Future research on FSPTP could focus on its potential therapeutic applications for cancer and neurodegenerative diseases, as well as its potential toxicity and ways to mitigate its effects.
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-15(28-19-5-3-2-4-6-19)21(25)23-17-11-13-20(14-12-17)29(26,27)24-18-9-7-16(22)8-10-18/h2-15,24H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVGCJPIZXPWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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